Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate

Medicinal chemistry Kinase inhibitor Pyrazine functionalization

Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate (C₁₅H₂₂N₄O₄; MW 322.36 g/mol; density 1.2±0.1 g/cm³; CAS 1375702-27-4) is a heterocyclic building block composed of a pyrazine-2-carboxylate methyl ester core substituted at the 6-position with a Boc-protected piperazine moiety. It belongs to the class of N-Boc-piperazinyl-pyrazine carboxylate intermediates used in medicinal chemistry for constructing kinase inhibitor scaffolds and CNS-targeted compounds.

Molecular Formula C15H22N4O4
Molecular Weight 322.36 g/mol
CAS No. 1375702-27-4
Cat. No. B3100799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate
CAS1375702-27-4
Molecular FormulaC15H22N4O4
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2)C(=O)OC
InChIInChI=1S/C15H22N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)12-10-16-9-11(17-12)13(20)22-4/h9-10H,5-8H2,1-4H3
InChIKeyAXXYZDFDNVAKST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate (CAS 1375702-27-4): Structural Identity and Class Positioning


Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate (C₁₅H₂₂N₄O₄; MW 322.36 g/mol; density 1.2±0.1 g/cm³; CAS 1375702-27-4) is a heterocyclic building block composed of a pyrazine-2-carboxylate methyl ester core substituted at the 6-position with a Boc-protected piperazine moiety . It belongs to the class of N-Boc-piperazinyl-pyrazine carboxylate intermediates used in medicinal chemistry for constructing kinase inhibitor scaffolds and CNS-targeted compounds [1]. The compound is supplied as a research chemical with purity specifications ranging from 95% to ≥98% depending on the vendor, and is cataloged under MDL MFCD29921578 .

Why Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate Cannot Be Casually Replaced — Key Structural Distinctions


This compound occupies a distinct position among pyrazine-piperazine building blocks due to the combination of three co-occurring structural features: (i) regiochemistry at the pyrazine 6-position versus the 5-position, (ii) the presence of the acid-labile Boc protecting group on the piperazine distal nitrogen, and (iii) the methyl ester at the pyrazine 2-position. Substituting the 5-position regioisomer (CAS 1215626-40-6) or the deprotected free-amine analog (CAS 1211538-34-9) alters both the synthetic connectivity and the orthogonal protection strategy, compromising downstream reaction sequences . In pyrazine-based kinase inhibitor programs, the substitution position on the pyrazine ring dictates the trajectory of the piperazine vector into the solvent-exposed region of the ATP-binding pocket; positional isomers are not functionally interchangeable [1]. The quantitative evidence below establishes the measurable dimensions along which this compound is differentiated.

6 Quantitative Differentiation Evidence Points for Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate Sourcing Decisions


Regiochemical Identity: 6-Position Substitution Versus 5-Position Regioisomer

The target compound bears the piperazine substituent at pyrazine C6 (para to N1, meta to N4), whereas the closest regioisomer Methyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate (CAS 1215626-40-6) carries it at C5 (meta to N1, para to N4). These two isomers share identical molecular formula (C₁₅H₂₂N₄O₄; MW 322.36) but differ in InChI Key (target: AXXYZDFDNVAKST-UHFFFAOYSA-N; 5-isomer: KBGRQUIYGLVTOX-UHFFFAOYSA-N) and SMILES connectivity . In pyrazine-based ATR kinase inhibitor patents, the 6-piperazinyl substitution places the basic amine vector at a distinct angle relative to the hinge-binding carboxylate, which is critical for kinase selectivity profiling [1].

Medicinal chemistry Kinase inhibitor Pyrazine functionalization

Boc Protection Status: Orthogonal Protection Versus Free Secondary Amine

The target compound carries a Boc (tert-butoxycarbonyl) protecting group on the distal piperazine nitrogen, enabling orthogonal deprotection under acidic conditions (TFA or HCl/dioxane) while leaving the methyl ester intact. The deprotected analog Methyl 6-(piperazin-1-yl)pyrazine-2-carboxylate (CAS 1211538-34-9) exposes a free secondary amine (pKa 8.26±0.10 predicted) that is nucleophilic and basic, precluding its use in reactions requiring amine protection such as amide coupling with activated esters or reductive amination at other sites . The target compound's molecular weight (322.36 g/mol) exceeds that of the de-Boc analog (222.24 g/mol) by 100.12 Da, reflecting the mass of the Boc group . The Boc group also substantially increases hydrophobicity, reflected in the target compound's higher predicted boiling point (474.9±45.0 °C) versus the de-Boc analog (418.6±45.0 °C) .

Solid-phase synthesis Boc deprotection Protecting group strategy

Vendor Purity Tier Availability: NLT 98% Versus Standard 95% Grades

The target compound is commercially available at three distinct purity tiers: 95% (CymitQuimica/Fluorochem), 97% (Fluorochem direct, Leyan), and NLT 98% (MolCore) . The 5-position regioisomer (CAS 1215626-40-6) is typically offered at ≥95% purity from major vendors, with fewer suppliers advertising NLT 98% grade . The de-Boc analog (CAS 1211538-34-9) is available at 95–98% purity . The availability of a ≥98% grade for the 6-isomer supports its use in GLP-adjacent synthesis where higher intermediate purity reduces purification burden in final API preparation.

Chemical procurement Building block purity Quality control

Calculated Lipophilicity: LogP 0.94 Positions the Scaffold in Optimal CNS Drug-Like Space

The target compound has a calculated LogP of 0.94 (chemsrc.com) , which falls within the optimal CNS drug-like lipophilicity range (LogP 1–3) identified in medicinal chemistry multiparameter optimization (MPO) scoring systems [1]. By comparison, the de-Boc analog (CAS 1211538-34-9), bearing a free basic amine, is expected to have a lower LogD at physiological pH due to protonation. The 5-regioisomer (CAS 1215626-40-6) has a reported LogP of 1.32 , approximately 0.38 log units higher, which may influence differential passive membrane permeability and metabolic stability in subsequent SAR exploration.

Drug-likeness Lipophilicity CNS multiparameter optimization

Topological Polar Surface Area (TPSA): Identical TPSA but Divergent 3D Vector Geometry Versus 5-Isomer

Both the 6-isomer (target) and 5-isomer (comparator) share the same TPSA of 84.86 Ų, 7 H-bond acceptors, 0 H-bond donors, and 2 rotatable bonds . Despite identical 2D descriptors relevant to permeability prediction, the 3D vector angle of the piperazine substituent relative to the pyrazine carboxylate hinge-binding motif differs substantially between the two regioisomers. In ATR kinase patent exemplifications, the 6-piperazinyl-pyrazine-2-carboxylate scaffold is explicitly recited as a key intermediate for generating potent ATR inhibitors (IC₅₀ values reaching low nanomolar range after further elaboration) [1]. This indicates that while in silico physicochemical predictions are identical, the regioisomer choice is determined by target-bound conformational requirements rather than 2D computed properties.

Molecular descriptors TPSA Kinase hinge-binding

Synthetic Tractability: 6-Chloropyrazine-2-carboxylate Starting Material Availability

The target compound is typically synthesized via nucleophilic aromatic substitution (SNAr) of methyl 6-chloropyrazine-2-carboxylate with N-Boc-piperazine under basic conditions . Methyl 6-chloropyrazine-2-carboxylate is a readily accessible starting material listed by multiple global suppliers. In contrast, the 5-regioisomer requires methyl 5-chloropyrazine-2-carboxylate, which has more limited commercial availability. The benchmarkchem.com synthesis route for the 5-isomer confirms SNAr with N-Boc-piperazine and K₂CO₃ in acetonitrile, but preparation of the 5-chloro precursor often involves additional synthetic steps or lower-yielding chlorination at the 5-position . This differential starting material accessibility translates to more reliable supply and shorter lead times for the 6-isomer in multi-gram procurement.

Nucleophilic aromatic substitution Building block synthesis Supply chain

Optimal Procurement Application Scenarios for Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate Based on Quantified Differentiation


ATR Kinase Inhibitor Lead Optimization Requiring 6-Position Pyrazine Vector

Medicinal chemistry teams developing ATP-competitive ATR kinase inhibitors should prioritize this compound when patent SAR (e.g., US8552004, AU2009313198B2) explicitly demonstrates that 6-piperazinyl-pyrazine-2-carboxylate derivatives yield nanomolar ATR inhibition (IC₅₀ 13.8 nM for elaborated analog) [1]. The 6-position vector directs the piperazine toward the solvent-exposed region of the kinase, enabling attachment of solubilizing or selectivity-conferring groups without disrupting the carboxylate hinge-binding interaction. The 5-isomer would project the same piperazine at an incompatible angle, potentially abolishing or weakening kinase affinity. Procurement of the NLT 98% purity grade from MolCore minimizes residual chloropyrazine starting material that could compete in subsequent coupling steps.

Sequential Orthogonal Deprotection Strategies in Fragment-Based Drug Discovery

In fragment-growing campaigns where a pyrazine-2-carboxylate fragment has been identified as a hinge binder, this compound enables sequential deprotection: (i) Boc removal with TFA/DCM (1:1, 1 h, RT) to liberate the piperazine NH, followed by (ii) functionalization of the free amine with sulfonamides, amides, or heteroaryl groups, while (iii) the methyl ester remains intact for subsequent hydrolysis and diversification [2]. The de-Boc analog (CAS 1211538-34-9) lacks this orthogonality and would require interim re-protection, adding 2–3 synthetic steps. The target compound's LogP of 0.94 and TPSA of 84.86 Ų position elaborated derivatives favorably within CNS MPO space for BBB-penetrant kinase inhibitor programs .

High-Purity Intermediate Supply for GLP-1 Adjacent Non-GLP Synthesis Campaigns

For contract research organizations (CROs) and pharma process chemistry groups requiring reproducible intermediate quality across multi-batch synthesis campaigns, the availability of a NLT 98% grade from MolCore, combined with ISO-certified quality systems, provides a defined purity specification exceeding the typical 95% grade . The well-characterized physicochemical profile (density 1.2±0.1 g/cm³, bp 474.9±45.0 °C, flash point 241.0±28.7 °C, refractive index 1.539) supports analytical method development (HPLC purity, residual solvent analysis) and safe handling protocols, reducing the analytical development burden relative to less-characterized regioisomeric alternatives.

Scaffold Hopping and Patent Circumvention in Pyrazine-Based Kinase Programs

When exploring pyrazine-carboxylate scaffolds for kinase inhibition while seeking freedom-to-operate from existing 5-piperazinyl-pyrazine patents, the 6-isomer represents a structurally distinct regioisomer with demonstrable precedent in ATR and Syk kinase inhibitor patent families [3]. Although both isomers share 2D computed properties, their distinct InChI Keys and SMILES establish chemical non-identity sufficient for patent differentiation. Procurement of the 6-isomer with documented purity and structural characterization (NMR, LCMS) from Fluorochem or Leyan provides the documentation trail necessary for establishing composition-of-matter novelty in patent filings.

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